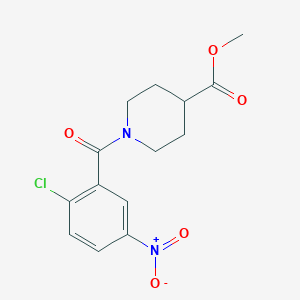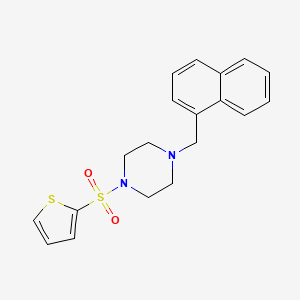
methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate, also known as NPC1161B, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including improved cognitive function, increased memory retention, and reduced inflammation in the brain. It has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which makes it a valuable tool for researchers studying the role of these enzymes in various neurological disorders. However, one of the limitations of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, particularly those that involve the breakdown of acetylcholine. Another potential direction is in the development of new tools for studying the role of acetylcholinesterase and butyrylcholinesterase in various biological processes. Additionally, further research is needed to explore the potential applications of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate in other fields, including agricultural chemistry and environmental science.
Conclusion:
In conclusion, methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase makes it a valuable tool for researchers studying the role of these enzymes in various neurological disorders. Further research is needed to explore its potential applications in other fields and to develop new drugs and tools based on its unique properties.
Synthesis Methods
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with piperidine and subsequent esterification with methyl chloroformate. The resulting compound is then subjected to hydrogenation in the presence of a palladium catalyst to yield the final product.
Scientific Research Applications
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors.
properties
IUPAC Name |
methyl 1-(2-chloro-5-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5/c1-22-14(19)9-4-6-16(7-5-9)13(18)11-8-10(17(20)21)2-3-12(11)15/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSWYDPRKRKCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(2-chloro-5-nitrophenyl)carbonyl]piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)

![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)



![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)

![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)